![molecular formula C18H12N2O2 B14193809 1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione CAS No. 919533-32-7](/img/structure/B14193809.png)
1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione is a heterocyclic compound that features a pyrazole ring fused with another pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione typically involves the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Industrial Production Methods
Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for industrial scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various functionalized pyrazole compounds .
Applications De Recherche Scientifique
1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its anticancer properties, showing cytotoxic activities against various cancer cell lines.
Mécanisme D'action
The mechanism of action of 1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits CDK2, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the cell cycle progression, making it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
1,3-Diphenylpyrazole: Shares structural similarities and exhibits comparable chemical reactivity.
Uniqueness
1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione is unique due to its specific fusion of two pyrazole rings, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research .
Propriétés
Numéro CAS |
919533-32-7 |
|---|---|
Formule moléculaire |
C18H12N2O2 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
1,5-diphenylpyrazolo[1,2-a]pyrazole-3,7-dione |
InChI |
InChI=1S/C18H12N2O2/c21-17-11-15(13-7-3-1-4-8-13)19-18(22)12-16(20(17)19)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
MWYKTPHAUGOULZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)N3N2C(=O)C=C3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


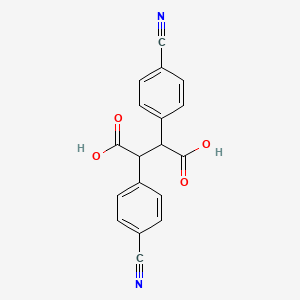
![1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole](/img/structure/B14193727.png)
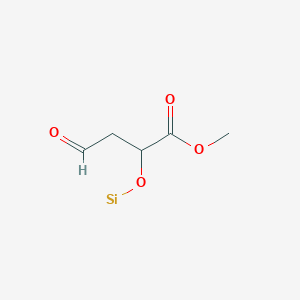
![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)
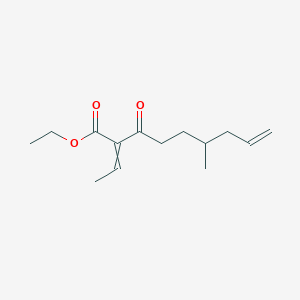
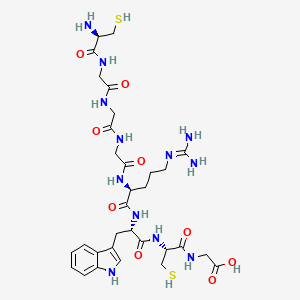
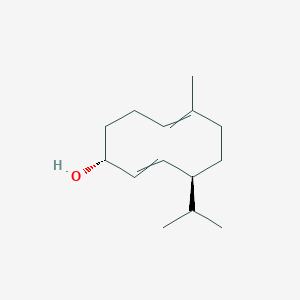
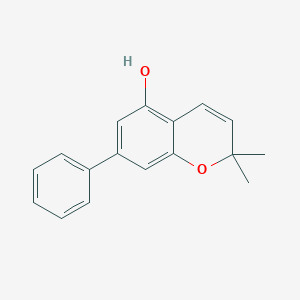
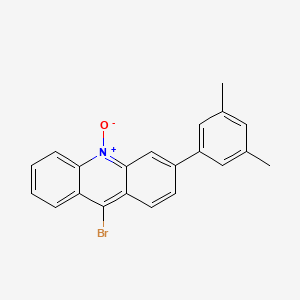
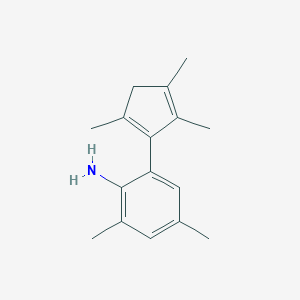

![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)


